2-(4-tert-Butylphenyl)benzonitrile

Vue d'ensemble

Description

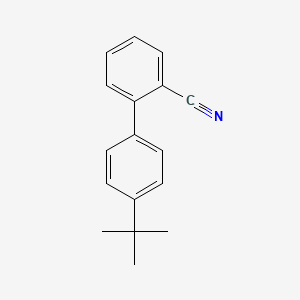

2-(4-tert-Butylphenyl)benzonitrile is an organic compound with the molecular formula C17H17N. It is a white crystalline solid known for its applications in various industrial processes, particularly as a flame retardant. The compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)benzonitrile typically involves the reaction of 4-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-tert-Butylphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: 4-tert-Butylbenzoic acid

Reduction: 2-(4-tert-Butylphenyl)benzylamine

Substitution: 4-tert-Butyl-2-nitrobenzonitrile, 4-tert-Butyl-2-bromobenzonitrile, 4-tert-Butyl-2-sulfonylbenzonitrile

Applications De Recherche Scientifique

Chemistry

2-(4-tert-Butylphenyl)benzonitrile serves as an important intermediate in organic synthesis. It is used in the development of more complex organic molecules, facilitating reactions that lead to valuable chemical products.

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with various biomolecules, exploring its role in biological systems and its potential therapeutic applications.

Medicine

The compound is being investigated for its potential use in drug development. Its structure allows it to act as a building block for pharmaceutical compounds, potentially leading to new medications targeting various diseases.

Industrial Applications

One of the most significant applications of this compound is as a flame retardant. Its excellent thermal stability and fire-resistant properties make it suitable for use in:

- Electronics : Protecting components from heat and fire.

- Plastics : Enhancing safety in consumer products.

- Textiles : Providing fire resistance in clothing and upholstery.

Recent studies have highlighted several biological properties:

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial activity, particularly against enteric bacteria. It disrupts bacterial cell membranes, leading to cell death through mechanisms involving stress on the cell envelope .

- Anticancer Activity : Research indicates potential anticancer properties, with derivatives showing efficacy against specific cancer cell lines by inducing apoptosis through reactive oxygen species generation and modulation of critical signaling pathways .

Mécanisme D'action

The mechanism of action of 2-(4-tert-Butylphenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In the context of flame retardancy, the compound acts by inhibiting the combustion process through the formation of a protective char layer on the material’s surface, thereby preventing the spread of fire.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-tert-Butylbenzonitrile

- 2-tert-Butylbenzonitrile

- 4-tert-Butylphenylacetonitrile

Uniqueness

2-(4-tert-Butylphenyl)benzonitrile is unique due to the presence of both a tert-butyl group and a benzonitrile moiety, which imparts distinct chemical and physical properties. The tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the benzonitrile group offers reactivity towards various chemical transformations. This combination makes it a valuable intermediate in organic synthesis and a highly effective flame retardant.

Activité Biologique

2-(4-tert-Butylphenyl)benzonitrile, a compound derived from benzonitrile, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a benzonitrile core with a tert-butyl group on the para position of the phenyl ring. This structural modification is significant as it influences the compound's lipophilicity and biological interactions.

Antimicrobial Properties

Recent studies indicate that this compound exhibits broad-spectrum antimicrobial activity . It has been shown to be effective against various bacterial pathogens, particularly enteric bacteria. The mechanism involves inducing stress on the bacterial cell envelope, which disrupts the proton motive force (PMF), leading to cell death .

Anticancer Activity

Research has highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives have been investigated for their ability to inhibit specific cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation and modulation of signaling pathways such as AKT/BIM .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions and survival.

- Cell Signaling Modulation : It can alter signaling pathways related to oxidative stress, which is crucial in cancer progression and microbial resistance.

- Cell Membrane Disruption : By affecting the integrity of bacterial membranes, it leads to cell lysis and death.

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound effectively reduced bacterial counts in vitro and in vivo models, showing promise as a therapeutic agent against shigellosis .

- Cytotoxicity in Cancer Cells : In vitro studies using neuroblastoma SH-SY5Y cells indicated that modifications of similar compounds led to significant cytotoxic effects, suggesting potential applications in cancer therapy .

Data Tables

| Activity Type | Target Pathogen/Cell Line | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Enteric bacteria | Cell envelope stress | |

| Anticancer | SH-SY5Y neuroblastoma cells | ROS generation & apoptosis |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) play critical roles in its efficacy and safety profile.

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-17(2,3)15-10-8-13(9-11-15)16-7-5-4-6-14(16)12-18/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZWFFZOFDLGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602504 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192699-49-3 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.